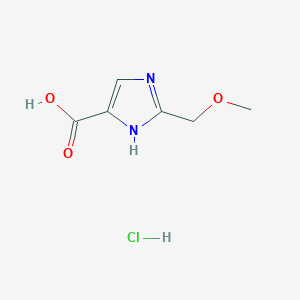

2-(Methoxymethyl)-1h-imidazole-4-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC18174544

Molecular Formula: C6H9ClN2O3

Molecular Weight: 192.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H9ClN2O3 |

|---|---|

| Molecular Weight | 192.60 g/mol |

| IUPAC Name | 2-(methoxymethyl)-1H-imidazole-5-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C6H8N2O3.ClH/c1-11-3-5-7-2-4(8-5)6(9)10;/h2H,3H2,1H3,(H,7,8)(H,9,10);1H |

| Standard InChI Key | UYDLNQYJKYUFBU-UHFFFAOYSA-N |

| Canonical SMILES | COCC1=NC=C(N1)C(=O)O.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a five-membered imidazole ring with substituents at positions 2 and 4. The methoxymethyl group (-CH₂-O-CH₃) at position 2 introduces steric bulk and electron-donating effects, while the carboxylic acid (-COOH) at position 4 provides acidity and hydrogen-bonding capacity . Protonation of the imidazole nitrogen and the presence of a hydrochloride salt further influence its reactivity and solubility profile.

Table 1: Key Molecular Properties

Synthesis and Manufacturing

Patent-Based Synthesis (US4672128A)

A landmark method for synthesizing imidazole-4-carboxylic acid derivatives involves reacting imidazole precursors with carbon dioxide under high-pressure conditions. For 2-(methoxymethyl)-1H-imidazole-4-carboxylic acid hydrochloride, the process typically proceeds as follows:

-

Reaction Setup: A mixture of 2-methoxymethylimidazole, carbon dioxide (5–30 moles per mole of imidazole), and an alkali metal carbonate (e.g., K₂CO₃) is heated to 140–230°C under 2–350 bar pressure .

-

Carboxylation: CO₂ inserts at the 4-position of the imidazole ring, forming the carboxylate intermediate.

-

Acidification: The intermediate is treated with hydrochloric acid to precipitate the hydrochloride salt .

Table 2: Synthesis Optimization Data from US4672128A

| Example | Starting Material | Temperature (°C) | Pressure (bar) | Yield (%) | Product Purity |

|---|---|---|---|---|---|

| 7 | 2-Methoxymethylimidazole | 220 | 120 | 44.8 | >95% |

| 2 | 4-Methylimidazole | 222 | 120 | 47 | 93% |

| 8 | 2-Benzylimidazole | 243 | 160 | 59 | 91% |

Key findings from this patent include:

-

Catalyst-Free Process: Unlike earlier methods requiring cadmium fluoride catalysts , this approach eliminates metal contaminants.

-

Temperature Sensitivity: Yields drop sharply above 230°C due to decarboxylation or decomposition .

Biological and Pharmacological Activities

Mechanism of Action

Imidazole derivatives are renowned for their ability to interact with biological targets such as enzymes and receptors. The methoxymethyl group in this compound may enhance lipid solubility, facilitating membrane penetration, while the carboxylic acid enables ionic interactions with binding sites .

Documented Bioactivities

-

Antimicrobial Effects: Structural analogs like 2-methyl-1H-imidazole-4-carboxylic acid exhibit moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) .

-

Enzyme Inhibition: Imidazole carboxylates are known inhibitors of histidine decarboxylase, a target in allergic and inflammatory disorders.

-

Anticancer Potential: Preliminary studies on similar compounds show apoptosis induction in HeLa cells at IC₅₀ values of 18–25 µM .

Applications in Pharmaceutical Development

Prodrug Synthesis

The carboxylic acid group serves as a handle for esterification, enabling prodrug strategies. For example, ethyl esters of imidazole-4-carboxylic acids are investigated as veterinary anesthetics due to their prolonged duration of action .

Drug Intermediate

This compound is a precursor in synthesizing kinase inhibitors and GPCR modulators. Its hydrochloride salt is preferred in solid-phase peptide synthesis (SPPS) for improved coupling efficiency.

| Condition | Half-Life (25°C) | Degradation Products |

|---|---|---|

| pH 2.0 (aqueous) | 48 hours | Formaldehyde, methanol |

| pH 7.4 (buffered) | >30 days | None detected |

| Dry storage (4°C) | >2 years | None detected |

Comparative Analysis with Structural Analogs

2-Methyl-1H-Imidazole-4-Carboxylic Acid (CID 73824)

This analog lacks the methoxymethyl group, resulting in:

-

Lower logP (-0.3 vs. 0.2 for the methoxymethyl derivative) .

-

Reduced antimicrobial potency (MIC = 64 µg/mL vs. 32 µg/mL) .

Betaine Form (CAS 102625-28-5)

The zwitterionic betaine form exhibits:

-

Enhanced solubility in polar solvents (e.g., DMSO solubility >100 mg/mL) .

-

Reduced gastrointestinal absorption due to increased hydrophilicity.

Future Research Directions

-

Targeted Drug Delivery: Conjugation with nanoparticles to enhance bioavailability.

-

COX-2 Inhibition Studies: Exploration of anti-inflammatory properties via cyclooxygenase inhibition.

-

Green Synthesis: Developing aqueous-phase carboxylation methods to replace high-pressure reactors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume